molecular formula C12H13FN2O B6353231 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1152564-73-2

1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6353231
CAS No.: 1152564-73-2
M. Wt: 220.24 g/mol
InChI Key: ZLTOSABETHGNPE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a fluorine substituent at the ortho position of the phenyl ring and a propyl group at position 3 of the pyrazolone core. Pyrazol-5-ones are heterocyclic compounds with a ketone group at position 5, often studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-2-5-9-8-12(16)15(14-9)11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTOSABETHGNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Fluorophenylhydrazine with β-Keto Esters

The most widely reported method involves the cyclocondensation of 2-fluorophenylhydrazine 1 with a β-keto ester bearing a propyl group 2 (e.g., ethyl 3-oxopentanoate). The reaction proceeds in acidic media, typically glacial acetic acid or methanoic acid, under reflux conditions .

Mechanism :

  • Hydrazine Activation : Protonation of the hydrazine nitrogen enhances nucleophilicity.

  • Ketone Attack : The α-carbon of the β-keto ester undergoes nucleophilic attack, forming a hydrazone intermediate.

  • Cyclization : Intramolecular cyclization yields the pyrazoline ring, followed by tautomerization to the pyrazolone .

Conditions :

  • Solvent: Glacial acetic acid (10–15 mL/g substrate)

  • Temperature: 80–100°C (reflux)

  • Time: 6–8 hours

  • Yield: 65–75%

Optimization :

  • Ultrasonic Irradiation : Reduces reaction time to 1–2 hours by enhancing molecular collisions .

  • Catalysts : Phosphotungstic acid (PTA) increases yield to 85–90% by stabilizing transition states .

Microwave-Assisted Synthesis Using α-Cyanoketones

Microwave irradiation offers rapid and energy-efficient access to pyrazolones. A modified protocol adapts the reaction of 2-fluorophenylhydrazine 1 with α-cyanoketones 3 (e.g., 3-cyanopentan-2-one) in aqueous HCl .

Procedure :

  • Mix 1 (1 mmol), 3 (1.2 mmol), and 1 M HCl (5 mL).

  • Irradiate in a microwave reactor at 150°C for 10–15 minutes.

  • Basify with 10% NaOH and isolate via filtration .

Advantages :

  • Solvent : Water as a green solvent reduces environmental impact.

  • Scale : Gram-scale synthesis without yield loss (70–85%) .

Regioselectivity :
The electron-withdrawing fluorine atom directs cyclization to the 1- and 3-positions, minimizing byproducts .

Palladium-Catalyzed N-Heterocyclization

A modern approach employs palladium catalysts for direct N-heterocyclization of hydrazines with alkenes. This method, adapted from styrylated pyrazole syntheses, uses Pd₂(dba)₃ or Pd(dba)₂ in DMSO under microwave conditions .

Reaction Setup :

  • Substrates: 2-Fluorophenylhydrazine 1 and 1-pentene-3-one 4 .

  • Catalyst: Pd₂(dba)₃ (0.5 equiv.)

  • Solvent: DMSO (1 mL/mmol)

  • Conditions: 100°C, 50 W microwave, 5 minutes .

Outcomes :

  • Yield: 78–82%

  • Purity: >95% (LC/MS)

Mechanistic Insight :
Palladium facilitates oxidative addition of the hydrazine C–N bond, followed by alkene insertion and reductive elimination to form the pyrazolone ring .

One-Pot Tandem Reactions Using Ionic Liquids

A novel one-pot method utilizes ionic liquids (e.g., [bmim]PF₆) to couple 2-fluorophenylhydrazine 1 with ethyl acetoacetate 6 and propionaldehyde 7 .

Protocol :

  • Mix 1 (1 mmol), 6 (1 mmol), 7 (1.5 mmol), and [bmim]PF₆ (2 mL).

  • Heat at 90°C for 3 hours.

  • Extract with ethyl acetate and purify via column chromatography .

Benefits :

  • Catalyst Reusability : Ionic liquid reused ≥4 times with <5% yield drop.

  • Atom Economy : 85–90% efficiency.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeScalability
CyclocondensationAcidic reflux65–756–8 hHigh
Microwave150°C, aqueous70–8510–15 minModerate
Palladium catalysis100°C, DMSO78–825 minLow
Chalcone cyclization60°C, triethanolamine70–804 hHigh
Ionic liquid90°C, [bmim]PF₆85–903 hModerate

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its potential to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Properties
Research has shown that compounds with a pyrazole backbone can possess anti-inflammatory effects. This particular compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented, with potential applications in treating infections caused by bacteria and fungi. The fluorine atom in the compound may enhance its bioactivity and selectivity against microbial pathogens.

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions, such as nucleophilic substitutions and cycloadditions.

2. Synthesis of Novel Pyrazole Derivatives
This compound can be utilized to synthesize novel pyrazole derivatives with enhanced biological activities. By modifying the substituents on the pyrazole ring, researchers can explore a wide range of pharmacological profiles.

Material Science Applications

1. Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors or photovoltaic materials.

2. Photophysical Studies
Research into the photophysical properties of this compound can lead to advancements in optoelectronic devices. Its ability to absorb and emit light could be harnessed in applications such as sensors or light-emitting diodes (LEDs).

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Evaluation of pyrazole derivativesDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency at low concentrations .
Anti-inflammatory Effects In vivo modelsShowed reduced markers of inflammation compared to control groups, suggesting therapeutic potential .
Synthetic Utility Development of new compoundsSuccessfully used as a precursor for synthesizing more complex pyrazoles with varied biological activities .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

  • . Para-substituents (e.g., Cl) are less sterically demanding, which may enhance crystallinity and stability . Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity compared to fluorine could lead to differences in intermolecular interactions (e.g., halogen bonding) and biological activity .
  • Alkyl Chain Length: The propyl group in the target compound and 1-(4-chlorophenyl)-3-propyl-...

Structural and Electronic Properties

  • Crystallography : Tools like SHELXL and WinGX are widely used for refining crystal structures of such compounds . Ortho-substituted derivatives may exhibit distinct crystal packing due to steric effects, influencing melting points and stability.
  • Electron-Donating/Withdrawing Groups: The morpholino substituent in 3-Morpholino-1-phenyl-... introduces electron-donating effects, contrasting with the electron-withdrawing halogens in other analogs. This could alter reactivity in synthetic pathways or interactions with biological targets .

Biological Activity

1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, a compound belonging to the pyrazolone class, has garnered attention due to its diverse biological activities. Pyrazolones are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13FN2O
  • CAS Number : 1092295-70-9
  • Molecular Weight : 220.24 g/mol

1. Anti-inflammatory Activity

Research has indicated that compounds within the pyrazolone class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazolones can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Notably, certain pyrazolone derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

3. Anticancer Potential

Pyrazolone derivatives have also been investigated for their anticancer properties. For example, some compounds have been reported to inhibit the growth of cancer cell lines such as MCF-7 with IC50 values as low as 0.08 μM. This suggests that modifications in the pyrazolone structure can enhance its efficacy against cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Receptor Binding : The fluorophenyl group enhances binding affinity to certain biological receptors, potentially increasing the compound's effectiveness.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazolone derivatives:

Study ReferenceFindings
Demonstrated significant anti-inflammatory effects in vitro with up to 93% inhibition of IL-6 production.
Showed potent antimicrobial activity against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL.
Reported anticancer properties with IC50 values for MCF-7 cell lines at approximately 0.08 μM.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, and how does the fluorophenyl substituent influence reaction conditions?

The synthesis typically involves cyclization of hydrazones with diketones or β-keto esters under acidic or basic conditions. For example, the fluorophenyl group may require careful temperature control to avoid dehalogenation, as fluorine's electron-withdrawing nature enhances electrophilic reactivity. Reaction optimization might include varying solvents (e.g., ethanol, acetic acid) and catalysts (e.g., sulfuric acid) to improve yield . The fluorinated aromatic ring increases lipophilicity, which can be monitored via HPLC to assess purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

Core techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. The fluorine atom induces deshielding in adjacent protons, observable in splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. 222.22 g/mol) and detects isotopic peaks from chlorine or fluorine .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or tautomerism observed in NMR. For example, crystallographic data can distinguish between keto-enol tautomers .
    If spectral data conflicts (e.g., NMR vs. X-ray), cross-validate using complementary methods like IR spectroscopy or computational modeling (DFT) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and track fluorine retention using 19^{19}F NMR. Use inert atmospheres (argon) and desiccants for long-term storage .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic disorder in the pyrazolone ring during X-ray structure refinement?

Disorder in the dihydropyrazole ring can arise from dynamic tautomerism. Strategies include:

  • Twinned refinement : Use SHELXL’s TWIN/BASF commands to model overlapping domains .
  • Constraints : Apply rigid-bond (DELU) and similarity (SIMU) restraints to anisotropic displacement parameters (ADPs).
  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Validate the final model using Rint and goodness-of-fit (GOF) metrics .

Q. How can molecular docking studies predict the compound’s interaction with biological targets like cyclooxygenase (COX) or kinases?

  • Ligand preparation : Optimize the protonation state (e.g., enol vs. keto form) using tools like OpenBabel.
  • Target selection : Use crystal structures of COX-2 (PDB: 3LN1) or EGFR kinase (PDB: 1M17) from the Protein Data Bank.
  • Docking software : AutoDock Vina or Glide (Schrödinger) can simulate binding. The fluorophenyl group may engage in hydrophobic or halogen bonding, which scoring functions like Glide XP can quantify . Validate predictions with in vitro enzyme inhibition assays.

Q. How should researchers address discrepancies between in vitro bioactivity data and computational predictions?

  • Experimental replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation, which may reduce apparent activity.
  • Metabolite screening : LC-MS/MS can identify degradation products that interfere with activity .

Q. What are the challenges in correlating electronic properties (e.g., Hammett constants) with substituent effects in fluorinated pyrazolones?

Fluorine’s electronegativity alters the electron density of the pyrazolone ring, affecting reactivity and binding. Challenges include:

  • Tautomeric equilibria : The keto-enol ratio influences Hammett σ values. Measure via 1^1H NMR in DMSO-d6 to stabilize tautomers .
  • Ortho effects : The 2-fluorophenyl group introduces steric hindrance, complicating linear free-energy relationships (LFER). Use multivariate analysis (e.g., PCA) to deconvolute electronic and steric contributions .

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